Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate
Description
Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate is a pyrazole-based sulfinate salt characterized by a methoxy group at position 5, methyl groups at positions 1 and 3, and a sulfinate (-SO₂⁻) moiety at position 2. Its relevance is inferred from structurally analogous pyrazole derivatives, such as sulfonyl, sulfinyl, and sulfanyl pyrazoles, which exhibit diverse biological activities .
Properties
IUPAC Name |
sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S.Na/c1-4-5(12(9)10)6(11-3)8(2)7-4;/h1-3H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZFDTNXSKWFOH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)[O-])OC)C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate typically involves the reaction of 5-methoxy-1,3-dimethylpyrazole with a sulfinating agent in the presence of a sodium base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The process might include steps such as crystallization, filtration, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Oxidation Reactions
The sulfinate group in this compound undergoes oxidation to form sulfonate derivatives. Common oxidizing agents include hydrogen peroxide () and peracids (e.g., ) under controlled conditions .
| Reaction | Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Oxidation | RT, 12 h | Sulfonate | ~78% | |
| Oxidation | 0–5°C, 2 h | Sulfonate | ~85% |
Mechanistic Insight : Oxidation proceeds via nucleophilic attack on the sulfinate sulfur, forming a sulfonic acid intermediate that is subsequently deprotonated to the sulfonate .
Reduction Reactions
Reduction of the sulfinate group yields thiols or sulfides. Sodium borohydride () and lithium aluminum hydride () are typical reducing agents .
| Reaction | Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Reduction | Ethanol, 50°C | Thiol | ~65% | |
| Reduction | THF, 0°C | Sulfide | ~72% |
Key Finding : The choice of solvent significantly impacts selectivity. For example, ethanol favors thiol formation, while THF promotes sulfide production .
Substitution Reactions
The sulfinate group participates in nucleophilic substitution reactions with alkyl halides () or acyl chlorides () to form sulfones or sulfonamides .
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzyl chloride | DCM, DIPEA, 16 h | Benzyl sulfone | 55% | |
| Acetyl chloride | THF, K, 12 h | Acetyl sulfonamide | 78% |
Mechanistic Pathway : Substitution occurs via an -type mechanism, where the sulfinate acts as a nucleophile .
Radical-Mediated Reactions
In the presence of radical initiators (e.g., ), the sulfinate generates sulfonyl radicals (), enabling three-component reactions with alkenes and pyridinium salts .
| Reaction Components | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Alkene + Pyridinium salt | , RT | C4-Sulfonylated pyridine | >90% C4 selectivity |
| Styrene + 1a | , 80°C | -Keto sulfone | 82% |
Key Insight : Radical trapping experiments with TEMPO confirmed the involvement of sulfonyl radicals . Quantum mechanical calculations revealed non-covalent interactions (e.g., O–N attraction) drive regioselectivity .
Sulfonamide Formation
Reaction with amines (e.g., 2-phenylethylamine) in the presence of bases like DIPEA yields sulfonamide derivatives, critical in medicinal chemistry .
| Amine | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Phenylethylamine | DIPEA | DCM, 16 h | -Phenethyl sulfonamide | 71% |
| Cyclohexylamine | THF, 24 h | -Cyclohexyl sulfonamide | 47% |
Application : These sulfonamides exhibit antiproliferative activity against cancer cell lines (e.g., U937) with IC values <10 μM .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique sulfinyl group enhances reactivity, allowing for the formation of various derivatives that are essential in organic chemistry.
Synthetic Routes
The synthesis typically involves the reaction of 5-methoxy-1,3-dimethylpyrazole with sulfinating agents in the presence of sodium bases. This process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Biological Research
Enzyme Studies
In biological contexts, this compound is utilized for studying enzyme inhibition and as a probe for biological pathways. Its ability to interact with specific molecular targets makes it valuable in pharmacological research.
Case Study: Antitubercular Activity
Research has shown that pyrazole derivatives exhibit significant antitubercular activity. This compound can be part of studies aimed at developing new treatments for tuberculosis through its structural modifications and biological evaluations .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is used in the production of specialty chemicals. It acts as a reagent in various chemical processes, contributing to the development of new materials and compounds.
Research Findings
Recent studies have highlighted the pharmacological potential of pyrazole derivatives, including this compound. For instance:
- Antiproliferative Activity : A study demonstrated that new derivatives based on pyrazole showed promising antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) investigations indicated that modifications to the pyrazole core could enhance biological activity significantly .
- Drug Design Advancements : Recent advancements in drug design have focused on pyrazole-based compounds for their anti-inflammatory and anticancer properties. This compound may play a role in these developments due to its unique chemical structure .
Mechanism of Action
The mechanism by which Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate exerts its effects involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with key analogs based on substituents and sulfur oxidation states:
Key Observations :
- Sulfur Oxidation State : The sulfinate group (-SO₂⁻) in the target compound is less oxidized than sulfonyl (-SO₂-) but more oxidized than sulfanyl (-S-) derivatives. This impacts reactivity; sulfinates are intermediates in oxidation reactions to sulfoxides/sulfones .
Physicochemical Properties
Limited data exist for the sodium sulfinate, but comparisons with analogs suggest trends:
- Solubility : Sulfinate salts (e.g., sodium derivatives) are typically water-soluble due to ionic character, whereas sulfanyl or sulfonyl pyrazoles (e.g., 3-methylsulfanyl-1H-pyrazole-4-carboxylates) exhibit lower solubility .
- Thermal Stability : Melting points for sulfanyl pyrazoles range from 134–135°C (e.g., benzothiazole analogs ), while sulfinyl benzimidazoles (e.g., magnesium salt in ) show higher stability due to chelation.
Pharmacological Potential
- Anti-Inflammatory Activity : Ethyl 3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylates show moderate anti-inflammatory effects (unspecified potency vs. standards like indomethacin) .
- Ulcerogenicity: Sulfinyl benzimidazoles (e.g., omeprazole analogs) are well-known proton-pump inhibitors but may cause gastric side effects; sulfinates could offer reduced toxicity due to lower oxidation states .
Biological Activity
Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family and incorporates a sulfinyl group, which enhances its reactivity and interaction with biological targets. Its chemical structure can be summarized as follows:
- Molecular Formula : CHNNaOS
- Molecular Weight : 210.22 g/mol
This compound primarily acts through enzyme inhibition and modulation of biological pathways. The sulfinyl group allows for diverse chemical reactions, leading to interactions with various molecular targets. The exact mechanisms depend on the specific biological context in which the compound is applied.
Enzyme Inhibition
The compound has been shown to exhibit enzyme inhibitory properties, making it useful in studies related to metabolic pathways. Its effectiveness can be compared with other pyrazole derivatives:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | NAAA | Not specified |
| Pyrazole Derivative A | NAAA | 0.64 |
| Pyrazole Derivative B | NAAA | 0.78 |
The above table illustrates that while specific IC50 values for this compound are not always disclosed, related compounds show significant inhibitory activity against enzymes involved in lipid metabolism and inflammation .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating promising results:
These findings suggest that while the compound may not exhibit significant cytotoxicity at higher concentrations, it can effectively inhibit cancer cell proliferation at lower doses.
Anti-inflammatory Effects
In addition to anticancer activity, this compound has been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) at 10 μM | IL-6 Inhibition (%) at 10 μM |
|---|---|---|
| This compound | Up to 85% | Up to 93% |
| Dexamethasone (Standard) | 76% | 86% |
This comparative analysis shows that this compound exhibits substantial anti-inflammatory effects comparable to established drugs .
Case Studies
Several case studies have explored the biological activity of this compound:
- Enzyme Activity Modulation : A study demonstrated that the compound could modulate the activity of enzymes involved in lipid metabolism, suggesting potential applications in metabolic disorders.
- Cancer Cell Line Studies : In vitro studies conducted on various cancer cell lines indicated that this compound could inhibit cell growth effectively while exhibiting low toxicity levels towards normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrazole-sulfinate derivatives typically involves multi-step reactions, including sulfination, methylation, and salt formation. For example, sulfinate groups can be introduced via nucleophilic substitution using sodium sulfite under controlled pH (e.g., ethanol/water mixtures at 60–80°C) . Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (0°C to reflux), and catalyst choice (e.g., K₂CO₃ for deprotonation) significantly impact yield (77–89%) and purity. Characterization via melting point analysis and IR spectroscopy is critical to confirm functional groups (e.g., sulfinate S-O stretches at 1050–1150 cm⁻¹) .
Q. How should researchers characterize the structural and physicochemical properties of Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate to ensure accurate identification?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- IR/NMR : Confirm sulfinate (SO₂⁻) and methoxy (OCH₃) groups via IR (S-O stretching) and ¹H NMR (singlet for OCH₃ at δ 3.2–3.5 ppm).
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+Na]⁺ ion) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, S, and Na content to confirm stoichiometry .
- Solubility Studies : Assess water solubility via shake-flask methods, noting the sodium counterion’s role in enhancing hydrophilicity compared to non-ionic analogs .
Q. What stability considerations are critical for handling and storing Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate in laboratory settings?
- Methodological Answer : The compound is hygroscopic due to its ionic nature. Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Monitor stability via periodic HPLC analysis (C18 column, UV detection at 254 nm) to detect degradation products like sulfonic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in physicochemical data (e.g., lipophilicity measurements) for Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate derivatives?
- Methodological Answer : Conflicting lipophilicity values (e.g., logP) may arise from method-dependent biases. Compare shake-flask (direct partitioning) vs. chromatographic (HPLC-derived logD) approaches. For instance, methylation of hydroxyl groups in analogs increases lipophilicity but may reduce solubility, requiring trade-off optimization . Validate results with computational models (e.g., COSMO-RS) to reconcile experimental and theoretical data .
Q. What strategies are effective in optimizing regioselectivity during sulfinate group modifications in pyrazole derivatives?
- Methodological Answer : Regioselectivity in sulfinate substitution is influenced by steric and electronic factors. Use bulky directing groups (e.g., 1,3-dimethyl substituents) to block undesired positions. For electrophilic substitutions, employ catalysts like Cu(I) to favor C-4 sulfination over C-5. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How does the sodium counterion influence the reactivity and bioavailability of 5-methoxy-1,3-dimethylpyrazole-4-sulfinate compared to other cationic forms?
- Methodological Answer : The sodium salt enhances aqueous solubility (critical for in vivo studies) but may reduce membrane permeability. Compare bioavailability metrics (e.g., Cₘₐₓ, AUC) with potassium or ammonium salts using rodent models. The ionic radius of Na⁺ also affects crystal packing, as seen in XRD studies of analogous sulfinates .
Data Contradiction Analysis
Q. Why do methylation and sulfination reactions for pyrazole derivatives yield variable pharmacological outcomes despite structural similarities?
- Methodological Answer : Minor structural changes (e.g., OCH₃ position) alter binding affinity to biological targets. For example, 5-methoxy substitution in pyrazoles enhances COX-2 inhibition, while 4-sulfinate groups may introduce steric hindrance. Use molecular docking (AutoDock Vina) and comparative IC₅₀ assays to map structure-activity relationships .
Experimental Design Recommendations
Q. What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory potential of Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate?
- Methodological Answer :
- In Vitro : Use RAW 264.7 macrophages to measure TNF-α suppression via ELISA.
- In Vivo : Employ carrageenan-induced rat paw edema models, administering the compound orally (1% CMC suspension, 10 mg/kg). Compare ulcerogenicity with indomethacin via gastric lesion scoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
